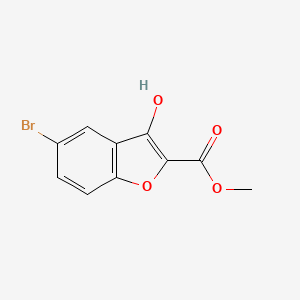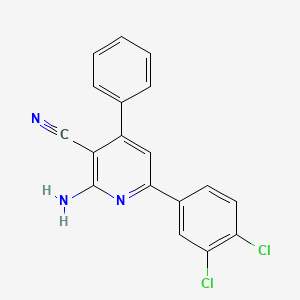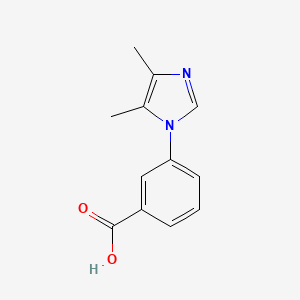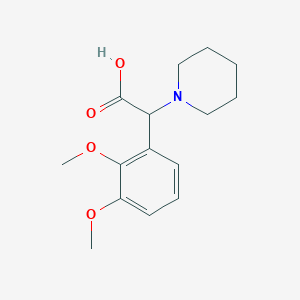
2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid is an organic compound that features a phenyl ring substituted with two methoxy groups at the 2 and 3 positions, and a piperidine ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzaldehyde and piperidine.
Formation of Intermediate: The 2,3-dimethoxybenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The amine is then acylated with chloroacetic acid under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and amines.
Substitution: Products depend on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dimethoxyphenyl)-2-(morpholin-4-yl)acetic acid: Similar structure but with a morpholine ring instead of piperidine.
2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid is unique due to its specific combination of a piperidine ring and methoxy-substituted phenyl ring, which may confer distinct pharmacological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C15H21NO4/c1-19-12-8-6-7-11(14(12)20-2)13(15(17)18)16-9-4-3-5-10-16/h6-8,13H,3-5,9-10H2,1-2H3,(H,17,18) |
InChI Key |
YCNNCYAIVZGSGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C(=O)O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


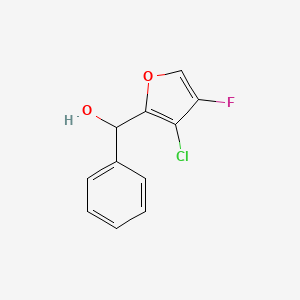
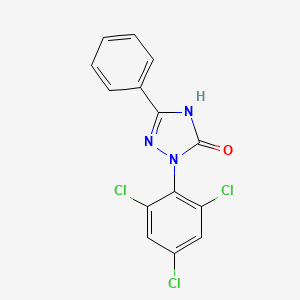
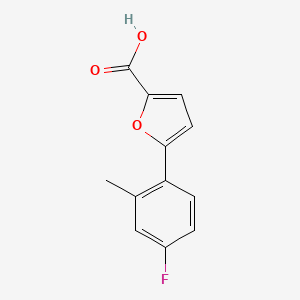
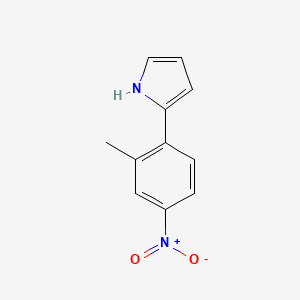
![2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15059819.png)
![6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B15059828.png)
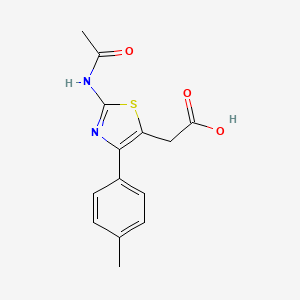
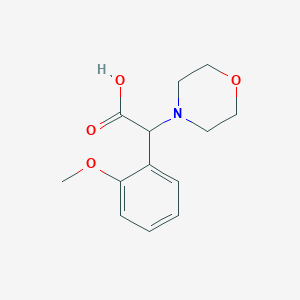
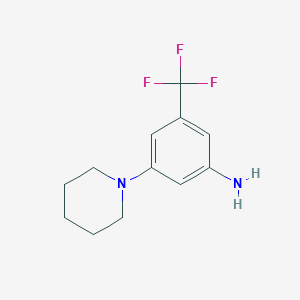
![7-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B15059852.png)

